
N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(m-tolyloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(m-tolyloxy)acetamide, also known as FPOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(m-tolyloxy)acetamide works by selectively labeling solvent-exposed residues in proteins through the formation of covalent bonds with amino acid side chains. This labeling occurs through a hydroxyl radical generated by the reaction of this compound with hydrogen peroxide. The hydroxyl radical selectively reacts with solvent-exposed residues in proteins, leading to their labeling.
Biochemical and Physiological Effects
This compound has been shown to have minimal biochemical and physiological effects on proteins, making it an ideal tool for studying protein structure and dynamics. This compound has been shown to be non-toxic to cells and has minimal effects on protein stability and function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(m-tolyloxy)acetamide for lab experiments include its ability to selectively label solvent-exposed residues in proteins, its non-toxic nature, and its minimal effects on protein stability and function. The limitations of this compound include its limited labeling efficiency, which can lead to incomplete labeling of proteins, and its potential for non-specific labeling.
Zukünftige Richtungen
For N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(m-tolyloxy)acetamide research include improving the labeling efficiency of this compound, developing new methods for protein structure analysis using this compound, and expanding the application of this compound to other fields, such as drug discovery and development. Additionally, this compound can be used in combination with other techniques, such as mass spectrometry, to enhance the accuracy and precision of protein structure analysis.
Synthesemethoden
N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(m-tolyloxy)acetamide can be synthesized using a three-step process that involves the reaction of 4-fluorophenylacetic acid with 1-methyl-1-(4-fluorophenyl)-2-nitropropene, followed by reduction using sodium borohydride, and finally, reaction with m-tolyl chloroacetate. The resulting compound is purified using column chromatography to obtain this compound.
Wissenschaftliche Forschungsanwendungen
N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(m-tolyloxy)acetamide has been extensively used in various scientific research applications, including protein structure analysis, protein-protein interactions, and protein folding dynamics. This compound is a powerful tool for studying protein structure and dynamics due to its ability to selectively label solvent-exposed residues in proteins. This labeling allows for the identification of protein-protein interactions and the determination of protein folding pathways.
Eigenschaften
IUPAC Name |
N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3/c1-14-3-2-4-18(9-14)26-13-19(24)22-11-15-10-20(25)23(12-15)17-7-5-16(21)6-8-17/h2-9,15H,10-13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWWQYHPOFJRLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2-Methoxyethyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2899732.png)
![N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2899733.png)
![1-((3-chlorobenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2899738.png)
![N-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]-2-chloropropanamide](/img/structure/B2899740.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-phenoxybenzamide](/img/structure/B2899742.png)
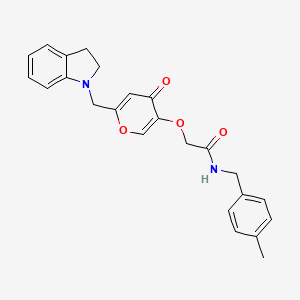


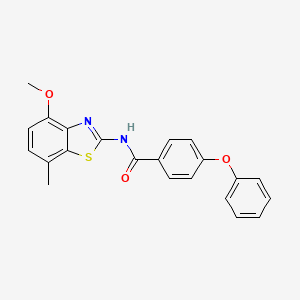
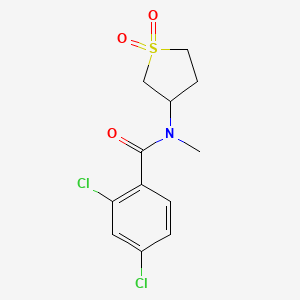
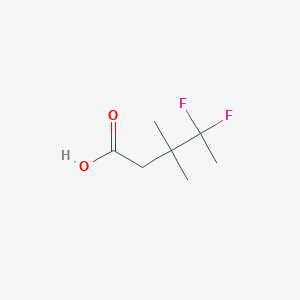
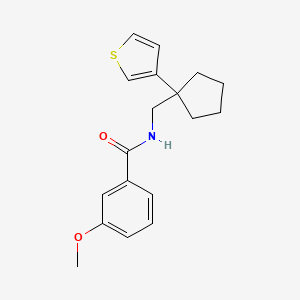

![1-[(4-methylphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2899754.png)